
2-Iodophenol - d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Iodophenol - d4, also known as this compound, is a useful research compound. Its molecular formula is C6HD4IO and its molecular weight is 224.03. The purity is usually 95% min..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry
2-Iodophenol-d4 is primarily used as a precursor in organic synthesis. Its reactivity is enhanced by the presence of iodine, which facilitates coupling reactions and the formation of various organic compounds. It serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Reaction Type | Example Application |
---|---|
Coupling Reactions | Synthesis of biaryl compounds |
Photochemical Reactions | Used in light-activated synthesis pathways |
Radical Reactions | Involved in radical-mediated transformations |
Biology
In biological research, 2-iodophenol-d4 exhibits significant chemiluminescent properties, making it useful in assays for detecting cancer cells and other biological targets. Its ability to enhance signal detection is critical in various diagnostic applications.
Antibacterial Activity:
Recent studies indicate that 2-iodophenol-d4 demonstrates notable antibacterial properties against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 2 μg/mL |
Acinetobacter baumannii | < 2 μg/mL |
Medicine
The compound is being investigated for its potential use in drug development, particularly as an intermediate in the synthesis of therapeutic agents. Its structural features contribute to enhanced biological activity, making it a candidate for further pharmacological studies.
Case Study:
A study highlighted the synthesis of pyrrole-ligated compounds using 2-iodophenol-d4, demonstrating enhanced antibacterial activity compared to non-iodinated counterparts. This underscores its role as a versatile building block in medicinal chemistry.
Industry
In industrial applications, 2-iodophenol-d4 is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of advanced materials with specific functionalities.
Case Studies
-
Synthesis of Pharmaceutical Intermediates:
A study reported on the use of 2-iodophenol-d4 in synthesizing various pharmaceutical intermediates, showcasing its versatility and effectiveness as a synthetic precursor. -
Chemiluminescent Assays:
Research demonstrated that incorporating 2-iodophenol-d4 into chemiluminescent assays significantly improved signal detection for cancer cell identification, highlighting its potential as a diagnostic tool. -
Antibacterial Research:
A comparative study evaluated the antibacterial effects of iodinated compounds against various bacterial strains, confirming that derivatives of 2-iodophenol-d4 exhibited superior activity compared to traditional phenolic compounds.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-iodophenol-d4, and how does deuteration influence its reactivity in copper-catalyzed coupling reactions?
- Answer : 2-Iodophenol-d4 can be synthesized via diazotization of deuterated aminophenol derivatives followed by iodide substitution (e.g., using potassium iodide and copper catalysts) . Deuteration may alter reaction kinetics due to isotopic mass effects, particularly in copper-catalyzed domino reactions (e.g., Goldberg coupling cyclization), where deuterium substitution could slow proton-transfer steps, affecting yields of 3,4-dihydro-2H-1,4-benzoxazines . Optimization of catalyst loading (e.g., CuI) and reaction time is critical to mitigate these effects .
Q. How can researchers confirm the isotopic purity of 2-iodophenol-d4 using mass spectrometry?
- Answer : High-resolution gas chromatography-mass spectrometry (HRGC-MS) with selective ion monitoring (SIM) is recommended. Deuterated compounds exhibit distinct mass shifts (e.g., +4 amu for d4 labeling) compared to non-deuterated analogs. Isotopic purity can be quantified by comparing peak areas of deuterated vs. non-deuterated fragments, ensuring <5% residual protiated species . For validation, nuclear magnetic resonance (NMR) spectroscopy (²H-NMR) can also confirm deuteration at specific positions .
Q. What are the critical safety considerations when handling 2-iodophenol-d4 in laboratory settings?
- Answer : 2-Iodophenol-d4 is classified as acutely toxic (Category 4 via inhalation/skin contact) and a skin/eye irritant (Category 2) . Researchers must use fume hoods, nitrile gloves, and sealed containers to minimize exposure. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste . Long-term storage requires dry, inert atmospheres (argon or nitrogen) to prevent decomposition into iodine vapors .
Advanced Research Questions
Q. What strategies are effective in resolving co-elution of deuterated and non-deuterated iodophenol derivatives in gas chromatography?
- Answer : Co-elution issues in GC-MS can be addressed by:
- Temperature Programming : Gradual increases (e.g., 5°C/min) to separate analogs with minor retention time differences .
- Selective Detectors : Using electron capture detectors (ECD) for halogen-specific sensitivity or tandem MS (MS/MS) to isolate deuterium-specific fragmentation patterns .
- Derivatization : Acetylation or silylation to enhance volatility and resolution .
Q. How do solvent choices (e.g., THF vs. toluene) affect the efficiency of O-arylation reactions involving 2-iodophenol-d4?
- Answer : Solvent polarity and coordination ability significantly impact reaction outcomes. Toluene, a non-polar solvent, facilitates tandem O-arylation and cyclization in one pot due to its low dielectric constant, promoting intermediate stability. In contrast, THF coordinates with copper catalysts, potentially slowing reaction rates . Kinetic studies using deuterated substrates in toluene show >80% yields for phenoxazine derivatives, while THF requires longer reaction times .
Q. How can researchers reconcile contradictory data on iodophenol by-product ratios in iodine-phenol reactions?
- Answer : By-product distribution (e.g., 2-iodophenol vs. 2,4-diiodophenol) depends on the iodine-to-phenol mass ratio and reaction pH . For example, excess iodine (≥2:1 molar ratio) favors triiodophenol formation, while neutral pH promotes mono-iodination. Discrepancies in literature may arise from unaccounted variables like trace metal catalysts or dissolved oxygen, which accelerate side reactions. Systematic replication under controlled conditions (e.g., inert atmospheres) is advised .
Q. What methodologies are recommended for quantifying deuterium isotope effects in 2-iodophenol-d4-mediated cyclization reactions?
- Answer : Kinetic isotope effects (KIEs) can be measured via:
- Competitive Experiments : Parallel reactions using protiated and deuterated substrates to compare rate constants (k_H/k_D) .
- Computational Modeling : Density functional theory (DFT) to simulate transition states and predict isotopic effects on activation energies .
- Arrhenius Analysis : Temperature-dependent rate studies to isolate isotopic contributions from thermodynamic factors .
Methodological Design Questions
Q. How should researchers design experiments to track deuterated 2-iodophenol metabolites in environmental samples?
- Answer : Use stable isotope tracing with LC-HRMS (liquid chromatography-high-resolution MS) in negative ion mode for enhanced sensitivity. Spike samples with 2-iodophenol-d4 as an internal standard to correct for matrix effects. Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>90%) for polar iodinated compounds . Validate methods using EPA protocols for halogenated phenol analysis .
Q. What analytical parameters are critical for validating 2-iodophenol-d4 as an internal standard in quantitative NMR (qNMR)?
- Answer : Key parameters include:
- Relaxation Time Matching : Ensure deuterated and target analytes have similar T1/T2 relaxation times to avoid integration errors .
- Purity Thresholds : ≥98% isotopic purity, verified via ¹H-NMR absence of protiated peaks (δ 6.8–7.2 ppm for aromatic protons) .
- Chemical Stability : Confirm no deuterium exchange occurs under experimental conditions (e.g., pH 4–9) .
Q. Data Interpretation & Conflict Resolution
Q. How can researchers address discrepancies in reported toxicity thresholds for iodophenols across studies?
- Answer : Variability often stems from differences in test organisms (e.g., Daphnia vs. algae) or exposure durations. Harmonize data using species sensitivity distributions (SSDs) or read-across models for halogenated phenols. Cross-validate with in vitro assays (e.g., Microtox®) to establish consensus thresholds .
Q. What statistical approaches are suitable for analyzing non-linear degradation kinetics of 2-iodophenol-d4 in aqueous systems?
Properties
CAS No. |
1021325-54-1 |
---|---|
Molecular Formula |
C6HD4IO |
Molecular Weight |
224.03 |
Purity |
95% min. |
Synonyms |
2-Iodophenol - d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.